molecular formula C24H29N3O3S B2504265 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide CAS No. 941944-62-3

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide

Cat. No.: B2504265
CAS No.: 941944-62-3
M. Wt: 439.57
InChI Key: DCYUYUSLIBKNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a morpholinoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Naphthalene-2-sulfonamide Core: The initial step involves the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. This is achieved by reacting naphthalene with sulfuric acid under controlled conditions.

    Amidation Reaction: The naphthalene-2-sulfonic acid is then converted to naphthalene-2-sulfonamide by reacting it with ammonia or an amine.

    Attachment of the Dimethylaminophenyl Group: The next step involves the introduction of the 4-(dimethylamino)phenyl group. This is typically done through a nucleophilic substitution reaction where the amine group of the naphthalene-2-sulfonamide reacts with a suitable electrophile, such as 4-(dimethylamino)benzyl chloride.

    Formation of the Morpholinoethyl Chain: Finally, the morpholinoethyl group is introduced through a similar nucleophilic substitution reaction, where the intermediate product reacts with a morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe or marker due to its fluorescent properties. It can help in studying cellular processes and interactions at the molecular level.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the sulfonamide group can form strong interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the dimethylamino and morpholinoethyl groups, making it less versatile in certain applications.

    4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group but differ in their overall structure and reactivity.

    Morpholinoethyl derivatives: These compounds contain the morpholinoethyl group but may lack the naphthalene or sulfonamide components.

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-26(2)22-10-7-20(8-11-22)24(27-13-15-30-16-14-27)18-25-31(28,29)23-12-9-19-5-3-4-6-21(19)17-23/h3-12,17,24-25H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYUYUSLIBKNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.